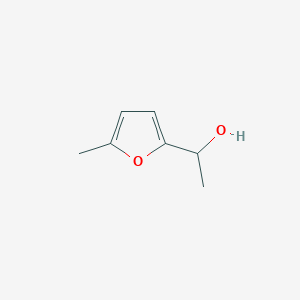

1,5-Dimethyl-2-furanmethanol

Description

Significance of Furan (B31954) and its Methanol (B129727) Derivatives in Organic Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a versatile building block in organic chemistry. wikipedia.orgnumberanalytics.com Its aromaticity, though less pronounced than that of benzene (B151609), allows it to participate in a variety of chemical reactions, including electrophilic aromatic substitution and Diels-Alder reactions. wikipedia.orgnumberanalytics.com The presence of the oxygen heteroatom imparts polarity and influences the reactivity of the ring. wikipedia.org

When a methanol (-CH2OH) group is attached to the furan ring, forming a furanmethanol, the resulting compound gains additional functionality. The hydroxyl group can undergo a wide range of transformations, such as oxidation to aldehydes or carboxylic acids, and esterification. This dual functionality of the furan ring and the hydroxyl group makes furanmethanol derivatives valuable intermediates in the synthesis of more complex molecules. ontosight.ai They serve as precursors for pharmaceuticals, agrochemicals, and polymers. scbt.com

Overview of Substituted Furanmethanols in Natural Products and Synthetic Endeavors

Substituted furanmethanols are prevalent in nature and are key components of many natural products. For instance, 3-Furanmethanol is found in the essential oils of some flowers and in fermented beverages. 5-Methyl-2-furanmethanol is a naturally occurring volatile compound found in tobacco and barrel-aged wines. wikipedia.org These natural occurrences often contribute to the flavor and aroma profiles of various foods and beverages. foodb.ca

In synthetic chemistry, the transformation of biomass-derived carbohydrates into furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) is a significant area of research for producing renewable chemicals and biofuels. uliege.be HMF itself is a substituted furanmethanol and serves as a platform molecule for the synthesis of a wide range of other valuable compounds. uliege.be The synthesis of various substituted furan derivatives is an active area of research, with numerous methods being developed to create diverse molecular architectures. organic-chemistry.orgacs.org

The Chemical Profile of 1,5-Dimethyl-2-furanmethanol

The compound with the CAS number 14003-15-7 is identified as this compound, with the synonym 1-(5-methylfuran-2-yl)ethanol. lookchem.comleyan.com This name indicates a furan ring with a methyl group at the 5-position and an ethanol (B145695) group at the 2-position.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.1531 g/mol |

| Boiling Point | 154.5°C at 760 mmHg |

| Density | 1.054 g/cm³ |

| Flash Point | 47.2°C |

| Refractive Index | 1.488 |

| Data sourced from LookChem lookchem.com |

Synthesis and Spectroscopic Analysis

Similarly, comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. While mass spectra for related compounds like 5-methyl-2-furanmethanol are available, specific spectral analyses for this compound are not detailed in the available literature. uliege.be

Applications

Specific applications for this compound in either chemical synthesis or flavor and fragrance chemistry are not extensively documented in the available scientific and technical literature. While many furan derivatives have applications as flavoring agents or synthetic intermediates, the specific role of this compound has not been detailed. atamanchemicals.comgrafiati.com

Structure

3D Structure

Properties

CAS No. |

14003-15-7 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

1-(5-methylfuran-2-yl)ethanol |

InChI |

InChI=1S/C7H10O2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3 |

InChI Key |

NYWUEUASUFTGQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Furanmethanol Frameworks

Chemo-Catalytic Synthesis Routes for Dimethylfuranmethanol Isomers

The creation of dimethylfuranmethanol isomers relies on catalytic strategies that can build or modify the furan (B31954) ring and its substituents with high selectivity and efficiency. These methods often utilize furanic precursors derived from renewable resources.

A primary route to furanmethanols is the selective hydrogenation of the aldehyde group on a furanic precursor. Furanic aldehydes, such as 5-Hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365), are key platform molecules that can be upgraded through this process. researchgate.net The hydrogenation of the aldehyde (formyl) group yields a hydroxymethyl group, converting the precursor into its corresponding furanmethanol. For example, the hydrogenation of 5-methylfurfural (B50972) is a direct pathway to produce 5-methylfurfuryl alcohol.

Controlling the selectivity of this reaction is crucial to prevent the hydrogenation of the furan ring itself or the hydrogenolysis of other functional groups. mdpi.com The choice of catalyst and reaction conditions are determining factors in achieving high yields of the desired furanmethanol. A variety of heterogeneous catalysts, including both noble and non-noble metals, have been developed for this purpose. mdpi.comfrontiersin.org Catalytic transfer hydrogenation, which uses hydrogen donors like alcohols instead of high-pressure H₂, offers a milder and often safer alternative. rsc.org

| Catalyst System | Furanic Precursor | Primary Product | Key Conditions | Reference |

|---|---|---|---|---|

| Ru-Co/SiO₂ | 5-Hydroxymethylfurfural (HMF) | 2,5-Dimethylfuran (B142691) (DMF) via 5-methylfurfuryl alcohol intermediate | 140°C, 0.2 MPa H₂ | mdpi.com |

| Raney Ni | 5-Hydroxymethylfurfural (HMF) | 2,5-Dimethylfuran (DMF) via 5-methylfurfuryl alcohol intermediate | 180°C | mdpi.com |

| CuCoNiAl-MMO | 5-Hydroxymethylfurfural (HMF) | 2,5-Dimethylfuran (DMF) via 5-methylfurfuryl alcohol intermediate | 180°C, 1.0 MPa H₂ | frontiersin.orgnih.gov |

| Mg/Fe/O | Furfural | 2-Methylfuran via furfuryl alcohol intermediate | 300-400°C, Gas-phase H-transfer | rsc.org |

| Pt-FeOₓ/AC | 5-Hydroxymethylfurfural (HMF) | 2,5-Dimethylfuran (DMF) via 5-methylfurfuryl alcohol intermediate | 160°C, 1 MPa H₂ | mdpi.com |

Synthesizing specifically substituted furanmethanols often requires the regioselective introduction of functional groups onto the furan ring. One powerful method for this is the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich aromatic and heterocyclic compounds. epo.orgresearchgate.net For furans, this reaction typically occurs at the 2-position with high selectivity. mdpi.com

The process involves treating the furan substrate with a Vilsmeier reagent, which is an electrophilic chloriminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). mdpi.comepo.org This introduces a formyl (-CHO) group onto the furan ring. This aldehyde can then be selectively reduced, as described in the previous section, to the desired hydroxymethyl (-CH₂OH) group, completing the synthesis of the furanmethanol framework. This two-step sequence—formylation followed by reduction—is a versatile strategy for preparing 2-furanmethanol derivatives from furan precursors.

Furanmethanol analogues are frequently synthesized from platform chemicals derived directly from lignocellulosic biomass. mdpi.com The core pathway involves the acid-catalyzed conversion of carbohydrates. nih.gov Lignocellulose is first broken down into its constituent C5 and C6 sugars. Hexose sugars (like glucose and fructose), derived from cellulose (B213188), are dehydrated to produce 5-Hydroxymethylfurfural (HMF). researchgate.netacs.org Pentose sugars (like xylose), from the hemicellulose fraction, are converted to furfural. science.gov

These furanic aldehydes, HMF and furfural, are the key versatile intermediates that serve as the direct precursors for catalytic hydrogenation to produce furanmethanol analogues like 2,5-bis(hydroxymethyl)furan (from HMF) and furfuryl alcohol (from furfural). researchgate.netnih.gov Significant research has focused on optimizing this conversion using various catalytic systems, including ionic liquids and heterogeneous acid catalysts, to improve the yield and selectivity of HMF and furfural from raw biomass. science.gov

Derivatization Reactions of the Hydroxymethyl Group in Furanmethanols

The hydroxymethyl group on the furanmethanol ring is a primary site for further chemical transformations. These derivatization reactions, primarily oxidation and reduction, allow for the synthesis of a wide array of other valuable furanic compounds.

The hydroxymethyl group of a furanmethanol can be selectively oxidized to yield either an aldehyde or a carboxylic acid. This transformation is fundamental in producing key furan-based monomers for polymers. For instance, the oxidation of 5-Hydroxymethylfurfural (HMF), which contains both a hydroxymethyl and a formyl group, has been extensively studied. The hydroxymethyl group can be oxidized to a second formyl group to produce 2,5-diformylfuran (DFF). researchgate.net

Further oxidation of one or both functional groups leads to carboxylic acids. The sequential oxidation of HMF can yield 5-formyl-2-furancarboxylic acid (FFCA) and ultimately 2,5-furandicarboxylic acid (FDCA), a bio-based substitute for terephthalic acid used in polyester production. researchgate.netmdpi.comnih.gov Various catalytic systems, including those based on noble metals like gold and copper/cerium oxides, have been shown to be effective for these aerobic oxidation reactions, often using air or oxygen as the oxidant in aqueous media. nih.govuniba.it

| Starting Material | Catalyst/Reagent | Primary Product | Key Features | Reference |

|---|---|---|---|---|

| 5-(Hydroxymethyl)furfural (HMF) | Au-CeO₂ | 2,5-Furandicarboxylic acid (FDCA) | Selective conversion (99% yield) in water under mild conditions. | researchgate.net |

| 5-(Hydroxymethyl)furfural (HMF) | Copper/Cerium Oxides | 5-Formyl-2-furancarboxylic acid (FFCA) | High selectivity (90%) in water using O₂ as oxidant. | nih.govuniba.it |

| 5-(Hydroxymethyl)furfural (HMF) | NaNO₂ in Phosphoric Acid | 2,5-Diformylfuran (DFF) | Near quantitative yield at room temperature. | researchgate.net |

| 5-(Hydroxymethyl)furfural (HMF) | Evolved Aryl-alcohol oxidase (AAO) | 2,5-Furandicarboxylic acid (FDCA) | Biocatalytic stepwise oxidation. | nih.gov |

| 5-(Hydroxymethyl)furfural (HMF) | Whole-cell biocatalyst (Dietzia wulumuqiensis R12) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Selective oxidation of the aldehyde group, leaving the alcohol group intact. | mdpi.com |

The reduction of the hydroxymethyl group in furanmethanols, typically through catalytic hydrogenolysis, is a key reaction for producing deoxygenated furanic compounds, which are valuable as biofuels and chemical intermediates. This reaction involves the cleavage of the C-O bond of the hydroxymethyl group and its replacement with a C-H bond, effectively converting it to a methyl group. researchgate.net

Substitution Reactions Involving Alkyl or Acyl Halides

Substitution reactions utilizing alkyl or acyl halides are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. In the context of furanmethanol frameworks, such as 1,5-dimethyl-2-furanmethanol, these reactions can be directed at either the hydroxyl group or the furan ring itself, depending on the reaction conditions and catalytic system employed.

The hydroxyl moiety of a furanmethanol can readily react with acyl halides to form the corresponding esters. This transformation is a standard esterification reaction, often catalyzed by a base or facilitated by converting the carboxylic acid to a more reactive acyl halide using reagents like thionyl chloride or oxalyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). nih.govjcsp.org.pk For instance, the reaction of a furanmethanol with an acyl chloride would yield a furanmethyl ester, a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals.

Reactions involving alkyl halides can be more complex. The direct substitution of the hydroxyl group by a halide from an alkyl halide is not a typical reaction. Instead, the hydroxyl group is often first converted to a better leaving group. Alternatively, a two-step process can be employed where an alkyl halide is transformed into an alcohol. researchgate.netrsc.org More advanced transition metal-catalyzed cross-coupling reactions can utilize alkyl halides to introduce alkyl groups onto the furan ring, although this typically requires prior functionalization of the ring (e.g., halogenation or metallation). Such reactions have been developed to overcome the general inertness of alkyl halides in traditional cross-coupling chemistries, which historically favored aryl or vinyl halides. uwindsor.ca The development of photoredox catalysis has also enabled the transformation of aldehydes into alkyl halides using inexpensive halogen sources like NaBr or HCl under mild conditions, showcasing the versatility of these reagents in modern synthetic strategies. nih.gov

Catalytic Approaches for Selective Transformations

Catalysis is central to the efficient and selective synthesis and modification of furan-based compounds derived from biomass. Both homogeneous and heterogeneous catalysts are extensively used to transform platform molecules like 5-hydroxymethylfurfural (HMF) into valuable derivatives, including various furanmethanols. unibo.itnih.gov

The synthesis of furanmethanols, particularly the conversion of HMF to 2,5-furandimethanol (FDM), serves as a key example of catalytic applications in this field. This hydrogenation reaction requires selective reduction of the aldehyde group without affecting the furan ring or the hydroxymethyl group. unibo.it

Heterogeneous Catalysis offers significant advantages, including ease of separation from the reaction mixture, potential for reuse, and high stability under demanding reaction conditions like high temperature and pressure. frontiersin.orgfrontiersin.org Various metal-based catalysts supported on materials like activated carbon, zeolites, or metal oxides have been developed. For example, Ni-based catalysts on activated carbon have shown good performance in the hydrogenation of HMF to FDM. nih.gov Similarly, platinum nanoparticles encapsulated within zeolites (Pt@Y) have demonstrated nearly 100% yield of FDM in water at 80°C, benefiting from the confinement effect of the zeolite structure. nih.gov

Homogeneous Catalysis , where the catalyst is in the same phase as the reactants, can offer high activity and selectivity under milder reaction conditions. unibo.itdtu.dkmdpi.com Organometallic complexes are often employed for these transformations. For the hydrogenation of HMF, a ruthenium molecular pre-catalyst has been shown to quantitatively convert HMF into FDM at 70°C and 50 bar of H2. unibo.it While highly effective, homogeneous catalysts can be difficult to separate from the product, which presents a challenge for industrial applications. frontiersin.org

Below is a table summarizing various catalytic systems used in the synthesis of 2,5-furandimethanol (FDM) from 5-hydroxymethylfurfural (HMF).

| Catalyst Type | Catalyst | Support/Ligands | H-Donor | Solvent | Temperature (°C) | Pressure (bar) | HMF Conversion (%) | FDM Yield (%) |

| Heterogeneous | Pt | Zeolite Y | H₂ | Water | 80 | Not Specified | ~100 | ~100 |

| Heterogeneous | Ni | Activated Carbon (HC) | H₂ | Ethanol (B145695) | 120 | 40 | 100 | 97.4 |

| Heterogeneous | Cu | γ-Al₂O₃ | H₂ | THF | Not Specified | Not Specified | High | High |

| Heterogeneous | Ru(OH)ₓ | ZrO₂ | H₂ | Water | 120 | 15 | 100 | 99 |

| Homogeneous | Ru complex | Triphenylphosphine | H₂ | Not Specified | 70 | 50 | 100 | 100 |

| Homogeneous | Cu(NO₃)₂ / VOSO₄ | None | O₂ | CH₃CN | 25-80 | 10 | Not Specified | Good (for DFF) |

Note: The Cu(NO₃)₂ / VOSO₄ system is for the oxidation of HMF to DFF, another important transformation, illustrating the versatility of homogeneous catalysts. unibo.it

The efficiency and selectivity of furanmethanol synthesis are profoundly affected by the intrinsic properties of the catalyst and the external reaction conditions.

Catalyst Properties:

Acidity: The type, strength, and number of acid sites on a catalyst support can dictate the reaction pathway. For instance, Lewis acid sites are known to facilitate the isomerization of glucose to fructose (a precursor to HMF) and can influence subsequent dehydration and hydrogenation steps. The presence of both Brønsted and Lewis acid sites can accelerate the production of furanic aldehydes. nih.govfrontiersin.org

Structure and Support: Properties like pore size, surface area, and the nature of the support material are crucial. Large surface areas can enhance the dispersion of active metal sites, increasing catalytic activity. The microporous framework of zeolites, for example, can create a confinement effect that improves selectivity by influencing the activation energies of different reaction pathways. nih.govresearchgate.net

Active Metal: The choice of metal is paramount. Platinum (Pt), Nickel (Ni), Ruthenium (Ru), and Copper (Cu) are all effective for hydrogenation, but their activity and selectivity can vary. For example, chlorine species on an Ir/SiO₂ catalyst were found to act as acid sites that activate the C–O bond, significantly enhancing HMF conversion. nih.gov

Reaction Conditions:

Temperature and Pressure: Higher temperatures and pressures generally increase reaction rates but can negatively impact selectivity, leading to over-hydrogenation or degradation products. Optimal conditions must be established for each catalytic system. For example, Ru(OH)x/ZrO₂ achieves a 99% FDM yield at 120°C and 1.5 MPa H₂ pressure. frontiersin.org

Solvent: The reaction medium plays a critical role. Water is a green and inexpensive solvent, but organic solvents like tetrahydrofuran (THF) or ethanol are also widely used. The choice of solvent can tune the product distribution; high yields of 2,5-dimethylfuran (DMF) are obtained in pure THF, while the addition of water can shift selectivity towards FDM. nih.gov

Hydrogen Donor: While molecular hydrogen (H₂) is a clean and common reducing agent, other hydrogen donors like formic acid or alcohols can be used in catalytic transfer hydrogenation processes. frontiersin.org

The following table illustrates how reaction conditions can influence outcomes in HMF hydrogenation.

| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Key Outcome/Observation |

| Cu/γ-Al₂O₃ | Pure THF | Not Specified | Not Specified | High yield of DMF (further hydrogenolysis product) |

| Cu/γ-Al₂O₃ | THF/Water | Not Specified | Not Specified | Presence of water shifts selectivity towards FDM |

| Ir/SiO₂(Cl) | THF | 60 | 10 | Chlorine species acted as acid sites, boosting conversion to 97% |

| Ir/SiO₂ (Cl-free) | THF | 60 | 10 | Lower conversion (60%) but 100% selectivity to FDM |

Occurrence and Natural Formation Pathways of Furanmethanol Derivatives

Natural Occurrence in Biological Matrices

Furanmethanol derivatives are found in a diverse range of biological organisms, from plants to microorganisms. Their presence contributes to the characteristic scents and flavors of many natural products.

Presence in Plants (e.g., Perilla frutescens, Zea mays, Sedum ewersii Ledeb.)

While the specific compound 1,5-Dimethyl-2-furanmethanol has not been explicitly identified in the volatile profiles of Perilla frutescens, Zea mays, or Sedum ewersii Ledeb. in the reviewed literature, numerous other furan (B31954) derivatives have been detected, suggesting the potential for its presence or the presence of related compounds.

In Perilla frutescens, a plant known for its distinct aroma, a variety of volatile organic compounds have been identified through gas chromatography-mass spectrometry (GC-MS). Studies have revealed the presence of furan derivatives such as perilla ketone and shisofuran as major components of its essential oil. researchgate.net One study also identified 1-(furan-2-yl)-4-methyl pentan-1-one in perilla seed powder. mdpi.com The volatile profile of Perilla frutescens is complex and can vary based on the specific variety and environmental conditions. mdpi.com

Zea mays (corn), particularly its silk, has been analyzed for its volatile constituents. While direct mentions of this compound are absent, the presence of various other volatile compounds has been established. researchgate.net Given that corn is a common ingredient in processed foods that undergo thermal treatment, the formation of furan derivatives is highly probable during such processes.

A comprehensive analysis of the volatile compounds in different parts of Sedum ewersii Ledeb. identified a wide range of chemical constituents, including oxygenated monoterpenoids. mdpi.comresearchgate.net One notable furan derivative found in the aerial part of the root was 1,2-Ethanediol, 1-(2-furanyl)-. mdpi.com

Furan Derivatives Identified in Selected Plants

| Plant Species | Identified Furan Derivatives | Reference |

| Perilla frutescens | Perilla ketone, Shisofuran, 1-(furan-2-yl)-4-methyl pentan-1-one | researchgate.netmdpi.com |

| Zea mays | Not explicitly detailed in the provided search results | |

| Sedum ewersii Ledeb. | 1,2-Ethanediol, 1-(2-furanyl)- | mdpi.com |

Identification in Microorganisms and Fermentation Products

Microorganisms, particularly fungi and yeasts, are known to produce a wide array of volatile organic compounds during their metabolic activities, including various furan derivatives. Research has shown that the fungi Penicillium crustosum and Penicillium cyclopium are capable of producing 2,5-dimethylfuran (B142691), a compound structurally related to this compound. nih.gov This indicates that the enzymatic pathways for the biosynthesis of dimethylated furan rings exist in the microbial world.

During fermentation, microorganisms can transform precursors present in the substrate into a diverse range of volatile compounds that contribute to the final aroma and flavor of the product. For instance, the yeast Saccharomyces cerevisiae has been shown to reduce furfural (B47365), a common compound in thermally treated foods, to furfuryl alcohol. researchgate.net This biotransformation highlights the role of yeast in modifying furan derivative profiles in fermented beverages. The only furan alcohol detected in a study on African opaque beer was 2-furanmethanol, which was noted to increase during the initial days of fermentation due to the biotransformation of furfural. nih.gov

Formation Mechanisms in Food Systems and Bioprocesses

The formation of furanmethanol derivatives in food and bioprocesses is predominantly attributed to three key mechanisms: the Maillard reaction, fermentation processes, and the effects of thermal processing.

Maillard Reaction Products and Precursors

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary pathway for the formation of a plethora of flavor and aroma compounds, including furan derivatives. This complex series of reactions is responsible for the desirable colors and flavors in many cooked foods. nih.gov

The formation of furan and its methylated derivatives, such as 2-methylfuran, has been studied in model systems. These studies indicate that sugars and certain amino acids are key precursors. nih.gov The presence of amino acids like alanine, threonine, or serine can promote the formation of furan and its derivatives. nih.gov While specific precursors for this compound are not explicitly detailed in the available literature, the formation of 2,5-dimethylfuran is known to occur from the dehydration of hexoses to 5-hydroxymethylfurfural (B1680220) (HMF), followed by hydrogenolysis. researchgate.net It is plausible that similar carbohydrate-derived precursors and amino acids are involved in the formation of this compound.

Precursors for Furan and Methylfuran Formation in Maillard Reaction

| Compound | Precursors | Reference |

| Furan | Reducing sugars, Amino acids (e.g., alanine, threonine, serine) | nih.gov |

| 2-Methylfuran | Reducing sugars, Amino acids (e.g., alanine, threonine) | nih.gov |

Fermentation Processes and Volatile Compound Profiles

Fermentation is a critical process in the production of many foods and beverages, leading to the generation of a complex mixture of volatile compounds that define the product's sensory characteristics. While the direct production of this compound by fermentative microorganisms is not well-documented, the presence and transformation of other furan derivatives are known to occur.

In alcoholic beverages like beer, 2-furanmethanol has been identified, and its concentration can change during the aging process, suggesting its involvement in the evolving flavor profile. nih.gov The metabolic activity of yeasts and bacteria during fermentation can lead to the formation of various alcohols, esters, and other volatile compounds from precursors present in the raw materials. nih.gov It is conceivable that under specific fermentation conditions and with the appropriate precursors, microorganisms could contribute to the formation of this compound, although further research is needed to confirm this.

Thermal Processing Effects on Furanmethanol Formation

Thermal processing methods such as roasting, baking, and sterilization are widely used in the food industry and are known to significantly impact the formation of furan and its derivatives. The high temperatures employed during these processes can lead to the degradation of carbohydrates and other components, resulting in the formation of a wide range of volatile compounds. researchgate.net

Studies on the roasting of nuts have shown that as the roasting temperature and time increase, the levels of furan also increase. merckmillipore.com While this research focused on the parent furan compound, it is a strong indicator that the formation of substituted furans, including dimethylated derivatives like this compound, would also be influenced by thermal processing parameters. The degradation of sugars and the Maillard reaction are key chemical events during roasting that contribute to the generation of these compounds. researchgate.net The specific impact of different thermal processing conditions on the formation of this compound remains an area for further investigation.

Biocatalysis and Metabolic Investigations of Furanmethanol Compounds Non Human Focus

Microbial Biosynthesis Pathways of Furanmethanol Derivatives

The biosynthesis of furanic compounds, including furanmethanol derivatives, is a significant area of research within biorefinery processes that aim to convert renewable biomass into valuable platform chemicals. nih.gov Lignocellulosic biomass, which is rich in cellulose (B213188) and hemicellulose, can be transformed through acid or enzymatic catalysis into key furan (B31954) platform compounds like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365). mdpi.com These serve as precursors for a wide range of furan derivatives.

Microbial systems and isolated enzymes are employed to metabolize and transform these initial furans into more complex structures. mdpi.com While many microorganisms can metabolize furans, the pathways are often complex, involving numerous enzymes. mdpi.com Research has focused on engineering microbial factories, or "designer cells," to directly convert furan-based starting materials into specific, valuable products. For instance, bacterial cells have been designed to convert furfuryl alcohols into enantioenriched δ-lactones through novel biocatalytic transformations. x-mol.com The development of these whole-cell biocatalysts is crucial for creating sustainable pathways to furan derivatives from biomass-derived sugars like xylose. atamanchemicals.com

Enzymatic Transformations of Furanmethanol Skeletons

The furanmethanol skeleton is a versatile substrate for various enzymatic transformations, enabling the synthesis of diverse chemical structures. Oxidative enzymes, in particular, play a key role in modifying the furan ring and its substituents. mdpi.com For example, multi-enzymatic cascade reactions have been developed for the aerobic oxidative rearrangement of furfuryl alcohols. nih.gov

One notable transformation is the Achmatowicz reaction, which involves the oxidative rearrangement of a furan ring. Biocatalytic versions of this reaction have been developed using enzymes such as chloroperoxidase from Caldariomyces fumago and horseradish peroxidase (HRP). nih.gov These enzymes, often coupled with an H₂O₂-generating system like glucose oxidase (GOx) or an alcohol oxidase, can efficiently convert a range of furan-based building blocks derived from lignocellulosic biomass into functionalized pyranone products. nih.gov The efficiency of these enzymatic systems can be significantly enhanced by optimizing reaction conditions and adding supplementary enzymes to manage byproducts. nih.gov

The enzymatic oxidation of furanmethanols can also lead to other valuable products. For instance, the oxidation of 5-hydroxymethylfurfural (HMF) can proceed through two main routes: one converting HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and another to furan-2,5-dicarbaldehyde (B19676) (DFF). Both pathways can ultimately lead to 2,5-furandicarboxylic acid (FDCA), a key monomer for bio-based polymers. mdpi.com

| Enzyme Class | Transformation | Substrate Example | Product Example |

| Peroxidases | Oxidative Ring Rearrangement | Furfuryl Alcohols | Functionalized Pyranones |

| Oxidases | Alcohol Oxidation | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid |

| Oxidases | Aldehyde Oxidation | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) |

Biotransformation and Metabolism of Methylfurans to Furanmethanols (e.g., 5-methyl-2-furfuryl alcohol)

The biotransformation of alkylfurans, such as methylfurans, can proceed via side-chain oxidation to produce furanmethanol derivatives. nih.gov This metabolic route is an alternative to the more commonly studied pathway of epoxidation of the furan ring. nih.gov The formation of 5-methyl-2-furfuryl alcohol from the precursor 2,5-dimethylfuran (B142691) (DMF) has been demonstrated in incubations using human liver microsomes, confirming that unilateral side-chain hydroxylation is a viable metabolic pathway. nih.gov This process represents a critical step in the metabolism of certain methylfurans, converting them into their corresponding alcohol derivatives. nih.govnih.gov

The primary enzymatic system responsible for the side-chain hydroxylation of methylfurans is the cytochrome P450 (CYP) monooxygenase system. nih.govnih.gov Cytochrome P450 enzymes are a diverse family of heme-containing proteins that catalyze the insertion of an oxygen atom into a wide variety of substrates, including hydrocarbons. nih.govnih.gov In the context of methylfuran metabolism, CYP enzymes mediate the hydroxylation of a methyl group attached to the furan ring. nih.gov

This bioactivation mechanism is a crucial detoxification and metabolic pathway in many organisms. nih.gov The process involves the CYP enzyme catalyzing the regio- and stereoselective hydroxylation of a C-H bond on the alkyl side chain. nih.gov Studies have confirmed that cytochrome P450 is central to the biotransformation of furan and various methylfurans. nih.gov The formation of 5-methyl-2-furfuryl alcohol from 2,5-dimethylfuran is a specific example of this CYP-mediated hydroxylation. nih.gov The general mechanism of P450-catalyzed hydroxylation is complex, involving an iron(IV)-oxo porphyrin cation radical species known as Compound I, which abstracts a hydrogen atom from the substrate, followed by a radical rebound step to yield the hydroxylated product. iaea.org

Following the initial CYP-mediated hydroxylation that forms a furanmethanol, the alcohol can undergo further oxidation to yield corresponding aldehydes and carboxylic acids. nih.gov This subsequent oxidation represents a continuation of the metabolic cascade. For example, after the formation of 5-methyl-2-furfuryl alcohol, it can be further oxidized to 5-methyl-2-furfural and then to 5-methyl-2-furancarboxylic acid. nih.gov

While investigations have successfully monitored the formation of 5-methyl-2-furfuryl alcohol, the detection of the higher oxidized metabolites has sometimes yielded only minimal concentrations, suggesting rapid turnover or alternative metabolic fates. nih.gov This pathway of methyl-hydroxylation followed by oxidation to a carboxylic acid is a major metabolic route for various xenobiotics in biological systems and is not unique to furans. nih.gov The conversion of furan-containing compounds to ring-opened carboxylic acid metabolites has also been identified as a significant metabolic outcome. springermedizin.de

Metabolic Pathway of 2,5-Dimethylfuran

| Precursor | Intermediate Metabolite | Subsequent Metabolite |

|---|

| 2,5-Dimethylfuran | 5-methyl-2-furfuryl alcohol | 5-methyl-2-furancarboxylic acid |

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1,5-Dimethyl-2-furanmethanol. It offers high-resolution separation and definitive identification based on mass spectra. The coupling of various sample preparation techniques enhances its sensitivity and applicability.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation method widely used for the analysis of volatile organic compounds (VOCs) in diverse matrices, including food and beverages. nih.gov The technique involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes, such as this compound, partition between the sample matrix, the headspace, and the fiber coating. The fiber is then transferred to the GC injector for thermal desorption and analysis.

The choice of fiber coating is critical for the selective and efficient extraction of target analytes. For volatile furan (B31954) derivatives, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often employed due to its broad applicability for various analytes. nih.gov Optimization of parameters such as extraction time, temperature, and sample volume is essential to achieve high sensitivity and reproducibility. For instance, in the analysis of furan derivatives in food, typical HS-SPME conditions might involve equilibrating the sample at a specific temperature (e.g., 35-70°C) for a set time (e.g., 15-60 minutes) to allow volatiles to accumulate in the headspace before exposing the fiber. nih.govmdpi.com

Table 1: Example HS-SPME-GC-MS Parameters for Furan Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS | nih.gov |

| Extraction Temperature | 70°C | nih.gov |

| Extraction Time | 60 min | nih.gov |

| GC Column | HP-5MS (or equivalent) | mdpi.com |

| Injector Temperature | 280°C | mdpi.com |

| MS Detection | Multiple Reaction Monitoring (MRM) or Full Scan | mdpi.com |

The SPME Arrow is a newer generation of SPME technology that offers significant advantages over traditional fibers. sepscience.com It features a more robust design with a protective outer sheath, reducing the risk of breakage. sepscience.com More importantly, the SPME Arrow has a larger volume of stationary phase, which increases the extraction efficiency and sensitivity of the analysis. sepscience.comgcms.cz This enhancement allows for the detection of trace-level compounds that may not be quantifiable with standard SPME fibers.

Studies comparing traditional SPME with SPME-Arrow for the analysis of furan and its derivatives in food have demonstrated superior performance of the Arrow technology. gcms.cz The increased phase volume leads to higher analyte recovery and improved signal-to-noise ratios. gcms.cz For the analysis of complex food matrices like coffee and baby formula, SPME-Arrow provides a robust and sensitive single-method approach for a wide range of furan concentrations. sepscience.comgcms.cz The optimized conditions for SPME-Arrow are often similar to traditional SPME but may require adjustments to desorption times and injector port configurations to accommodate the larger device. restek.com

While headspace techniques are ideal for volatile profiling, solvent extraction and distillation methods can be employed for the isolation and concentration of this compound from complex matrices, particularly when higher sample amounts are needed or when analyzing for less volatile precursors.

Solvent extraction involves the use of an organic solvent to selectively dissolve the target analytes from the sample. The choice of solvent is critical and depends on the polarity of this compound. A common approach is liquid-liquid extraction (LLE) where the sample is mixed with an immiscible solvent. For more complex solid or semi-solid samples, solid-liquid extraction (SLE) techniques like Soxhlet extraction can be used for exhaustive extraction. nih.gov

Distillation methods, such as steam distillation or simultaneous distillation-extraction (SDE), can also be effective for isolating volatile and semi-volatile compounds from non-volatile matrix components. These techniques are particularly useful for removing interfering substances and concentrating the analytes of interest before GC-MS analysis.

Gas Chromatography-Olfactometry (GC-O) for Aroma Activity Profiling

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the sensory perception of the human nose as a detector. mdpi.com As compounds elute from the GC column, the effluent is split between a conventional detector (like MS or FID) and a heated sniffing port, where a trained panelist can assess the odor of each compound. nih.gov This allows for the identification of aroma-active compounds, even those present at concentrations below the detection limit of the mass spectrometer.

Table 2: Illustrative Data from a GC-Olfactometry Analysis

| Retention Index | Compound | Odor Descriptor | Flavor Dilution (FD) Factor |

|---|---|---|---|

| 1050 | Compound A | Fruity, sweet | 256 |

| 1125 | This compound (Hypothetical) | Caramel-like, nutty | 128 |

| 1210 | Compound C | Earthy, roasted | 512 |

Chromatographic Separation Techniques (e.g., HPLC, TLC) for Non-Volatile Precursors

The formation of this compound often involves non-volatile precursors, such as sugars and amino acids, that undergo reactions like the Maillard reaction during thermal processing. researchgate.net To understand the formation pathways, it is essential to analyze these precursors. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are suitable techniques for the separation and quantification of these polar, non-volatile compounds.

HPLC, particularly with columns designed for polar analytes like Hydrophilic Interaction Liquid Chromatography (HILIC), can effectively separate sugars, amino acids, and other potential precursors. sigmaaldrich.com Different detection methods can be coupled with HPLC, including UV-Vis, refractive index (RI), or mass spectrometry (LC-MS), to identify and quantify these compounds. A study on the metabolites of a related furan compound, 5-hydroxymethylfurfural (B1680220), successfully utilized an HPLC method with a HILIC column for separation. sigmaaldrich.com

Stable Isotope Dilution Assays for Quantitative Measurements

For accurate and precise quantification of this compound, especially in complex matrices, Stable Isotope Dilution Assays (SIDA) are considered the gold standard. nih.govresearchgate.net This technique involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., containing deuterium (B1214612) or carbon-13) to the sample as an internal standard at the beginning of the sample preparation process. nih.govresearchgate.net

Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during extraction, cleanup, and derivatization. researchgate.netresearchgate.net During GC-MS analysis, the mass spectrometer can differentiate between the native and the labeled compound based on their mass-to-charge ratio. The concentration of the native analyte is then calculated from the ratio of the signals of the native and labeled compounds. researchgate.netnih.gov This method effectively corrects for matrix effects and variations in sample preparation, leading to highly accurate and reliable quantitative results. nih.govfao.org

Computational and Theoretical Studies on Furanmethanol Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Vibrational Spectra

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are frequently employed to study furan (B31954) and its derivatives. globalresearchonline.netnih.gov These calculations can predict the molecule's electronic structure, including the distribution of electrons and the energies of molecular orbitals, which are crucial for determining its reactivity.

Detailed theoretical investigations specific to 1,5-Dimethyl-2-furanmethanol are not extensively available in the surveyed literature. However, based on studies of similar molecules like 2-furanmethanol and 2,5-dimethylfuran (B142691), such calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., cc-pVTZ or 6-311+G**) to obtain an optimized molecular geometry and predict its electronic and vibrational properties. globalresearchonline.netaidic.it

The electronic structure analysis would yield information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability.

Vibrational spectra (Infrared and Raman) can also be theoretically predicted. conicet.gov.ar The calculated harmonic frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, allowing for a direct comparison with experimental data. nih.gov The assignment of vibrational modes to specific atomic motions, such as C-H stretching or furan ring deformations, is typically achieved through Total Energy Distribution (TED) analysis. nih.gov A study on 2-furanmethanol, for instance, used DFT to analyze its conformational states and assign its fundamental vibrational frequencies with a root mean square error of 8 cm⁻¹ compared to experimental data. nih.gov

Table 1: Illustrative Calculated Vibrational Frequencies for a Furanmethanol Derivative This table is a hypothetical representation of typical data obtained from DFT calculations for a furan derivative and is not based on actual results for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3650 | O-H stretching |

| ν(C-H, ring) | 3150 | Aromatic C-H stretching |

| ν(C-H, methyl) | 2980 | Asymmetric CH₃ stretching |

| ν(C-H, methyl) | 2910 | Symmetric CH₃ stretching |

| ν(C=C, ring) | 1600 | Furan ring C=C stretching |

| δ(CH₂) | 1450 | CH₂ scissoring |

| ν(C-O, ring) | 1250 | Furan ring C-O-C stretching |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a highly effective tool for elucidating the mechanisms of chemical reactions by calculating the potential energy surface. mdpi.compku.edu.cn This method allows researchers to map out reaction pathways, identify transition states, and determine activation energies, thereby providing a detailed understanding of how a reaction proceeds. researchgate.net For furan derivatives, DFT has been used to investigate a wide range of reactions, including cycloadditions, hydrogenations, and dehydration processes. researchgate.netresearchgate.netdtu.dk

While specific DFT studies on the reaction mechanisms of this compound were not found in the reviewed literature, the methodology is well-suited to explore its reactivity. For example, DFT could be used to model the dehydration of this compound to form a corresponding diene, a common reaction for alcohols. Such a study would involve:

Geometry Optimization: Calculating the structures of the reactant, intermediates, transition states, and products.

Frequency Calculations: Confirming that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Energy Profile: Determining the activation energies and reaction enthalpies to predict the kinetic and thermodynamic feasibility of the proposed pathway.

Studies on the conversion of furfural (B47365) to furfuryl alcohol, 2-methylfuran, and furan on catalyst surfaces have successfully used DFT to determine that the activation energy for reduction to furfuryl alcohol is lower than for decarbonylation to furan. researchgate.netresearchgate.net This type of analysis would be directly applicable to understanding the catalytic conversion of this compound.

Molecular Modeling and Simulation of Furanmethanol Interactions

Molecular modeling and, specifically, molecular dynamics (MD) simulations, are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com These techniques provide valuable insights into the interactions of a molecule with its environment, such as a solvent, a surface, or a biological macromolecule. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of particles, generating a trajectory that reveals how the system evolves. mdpi.com

There are no specific molecular modeling or simulation studies focused on this compound in the available literature. However, this approach could be applied to understand several aspects of its behavior. For instance, an MD simulation could model this compound in an aqueous solution to study its hydration, solubility, and the structure of the surrounding water molecules. Another application could be simulating its interaction with a catalyst surface to understand adsorption phenomena, which is a critical first step in many catalytic reactions. In the context of materials science, simulations could predict how this compound interacts with polymer chains or other materials. nih.gov

The general workflow for such a simulation would involve defining a force field for the molecule, placing it in a simulation box with solvent or other interacting molecules, and running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the phenomena of interest. nih.gov

Kinetic Modeling of Furanmethanol Formation and Degradation Pathways

Kinetic modeling is used to mathematically describe the rates of chemical reactions and to understand how concentrations of reactants, intermediates, and products change over time. conicet.gov.ar A robust kinetic model is essential for designing and optimizing chemical reactors and processes. utwente.nlplastice.eu These models are typically built upon a proposed reaction mechanism and use rate constants derived from experiments or theoretical calculations. nih.govresearchgate.net

Specific kinetic models for the formation or degradation of this compound have not been detailed in the surveyed scientific literature. The development of such a model would require extensive experimental data on reaction rates under various conditions, including different temperatures, pressures, and catalyst concentrations.

For the formation of this compound, a kinetic model could describe its synthesis from a precursor, such as a corresponding furan aldehyde or carboxylic acid, via catalytic hydrogenation. The model would consist of a set of differential equations representing each reaction step, including adsorption of reactants on the catalyst, surface reactions, and desorption of products. conicet.gov.ar

For its degradation , a kinetic model would describe the pathways through which the molecule breaks down, for example, via oxidation or thermal decomposition. nih.govresearchgate.net Studies on related compounds like 2,5-dimethylfuran have developed detailed chemical kinetic mechanisms to describe their pyrolysis and oxidation, which involve hundreds of species and thousands of reactions. researchgate.net A similar approach for this compound would identify the primary decomposition pathways and predict the formation of various smaller molecules.

Applications and Industrial Relevance in Non Therapeutic Fields

Role in Flavor and Aroma Chemistry

5-Methyl-2-furanmethanol is recognized as a significant contributor to the aroma and flavor profiles of various food products. It is listed as a food additive with FEMA number 4544 and is characterized by a sweet, pleasant odor. wikipedia.orgcymitquimica.com Its primary role in flavor chemistry is associated with notes developed during the thermal processing of food.

Research has identified 5-Methyl-2-furanmethanol as a key aroma compound in certain baked goods, where it imparts characteristic "bread-like" notes. Its presence has been confirmed in products like coffee and barrel-aged wines, contributing to their complex bouquets. wikipedia.orgthegoodscentscompany.com The formation of this compound is often a result of the Maillard reaction and sugar degradation, which are fundamental processes in the development of flavor in cooked, baked, or roasted foods.

| Food Product/Source | Associated Aroma/Flavor Note | Reference |

|---|---|---|

| Baked Goods (e.g., Bagels) | Bread-like | digitellinc.com |

| Barrel-Aged Wines | Component of overall aroma complex | wikipedia.orgthegoodscentscompany.com |

| Coffee | Component of roasted aroma | thegoodscentscompany.comflavscents.com |

| Cultivated Tobacco (Nicotiana tabacum) | Volatile component | wikipedia.org |

Precursor in the Synthesis of Specialty Chemicals and Bio-based Materials

As a bio-based molecule, 5-Methyl-2-furanmethanol serves as a valuable building block in organic synthesis for the production of specialty chemicals. cymitquimica.com Its precursor, 5-methylfurfural (B50972), is recognized as a versatile intermediate derived from renewable biomass with significant utility in the pharmaceutical and specialty chemical industries. nbinno.com The chemical structure of 5-Methyl-2-furanmethanol, with its reactive hydroxymethyl group and stable furan (B31954) ring, allows for a range of chemical transformations. cymitquimica.com

The potential applications are extensive, drawing from the well-established chemistry of furan-based platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF). Furanic compounds are being explored as renewable alternatives to petroleum-based aromatics (like benzene (B151609) and toluene) for creating high-performance polymers. digitellinc.comresearchgate.net The presence of the furan ring can enhance the thermal stability and char yield of polymers, which is advantageous for high-temperature applications. digitellinc.com 5-Methyl-2-furanmethanol can undergo reactions such as esterification and oxidation, making it a candidate for synthesizing monomers for bio-based polyesters, polyurethanes, and other polymers. cymitquimica.comnih.gov

| Reaction Type | Potential Product Class | Significance |

|---|---|---|

| Esterification | Furan-based esters | Monomers for polyesters, specialty solvents |

| Oxidation | 5-Methyl-2-furoic acid | Intermediate for pharmaceuticals and fine chemicals |

| Polycondensation | Furan-based polymers/resins | Bio-based alternative to phenolic resins, materials with high thermal stability |

| Etherification | Furan-based ethers | Potential biofuels and fuel additives |

Involvement in Fermentation and Food Processing Technology

5-Methyl-2-furanmethanol is intrinsically linked to food processing, as its formation is a common outcome of heating sugars and amino acids. It is a known product of the Maillard reaction, a critical process for flavor development in the food industry. nih.govresearchgate.net During the thermal processing of foods like baking, roasting, or sterilization, precursor molecules (carbohydrates and amino acids) degrade and recombine to form a myriad of volatile compounds, including furan derivatives. nih.gov

Studies have shown that furfural (B47365) and 5-methylfurfural, the direct precursor to 5-Methyl-2-furanmethanol, are generated during the Maillard reaction in food systems like roasted pork patties. mdpi.com The subsequent reduction of 5-methylfurfural leads to the formation of 5-Methyl-2-furanmethanol. wikipedia.org Its presence in barrel-aged wines is also a result of chemical transformations occurring during the aging process, where compounds extracted from the toasted oak barrels react and degrade. wikipedia.orgthegoodscentscompany.com Understanding the kinetics of its formation and degradation is crucial for controlling the final flavor profile of processed foods. thegoodscentscompany.com

Applications in Solvents and Resins (Drawing from Furfuryl Alcohol Applications)

While specific large-scale applications for 5-Methyl-2-furanmethanol in solvents and resins are still emerging, its potential can be inferred from its unsubstituted analogue, furfuryl alcohol. Furfuryl alcohol is a major bio-based commodity chemical used primarily as a monomer for the synthesis of furan resins. puyangchem.cnwikipedia.org

Furan resins, produced through the acid-catalyzed polycondensation of furfuryl alcohol, are thermosetting polymers known for their exceptional properties:

High Thermal Stability: They can be used continuously at temperatures of 100-150°C. wikipedia.org

Excellent Chemical Resistance: They are resistant to strong acids, bases, and solvents, making them ideal for anti-corrosion applications. wikipedia.orgsxzorui.net

Low Flammability: Certain grades exhibit low smoke emission and high strength. wikipedia.org

These properties have led to the widespread use of furan resins in demanding industrial applications, particularly as binders for sand molds and cores in the metal casting and foundry industry. wikipedia.orgsxzorui.net They are also used to make corrosion-resistant cements, adhesives, and polymer matrix composites. puyangchem.cnsxzorui.net

As a structural analogue, 5-Methyl-2-furanmethanol could be used to produce furan resins with modified properties. The addition of the methyl group to the furan ring would likely increase the hydrophobicity and alter the reactivity of the monomer, potentially leading to resins with different cross-linking densities, enhanced solubility in organic media, or modified mechanical properties. This presents an opportunity to develop a new class of bio-based resins tailored for specific specialty applications. digitellinc.com

Future Research Directions and Emerging Areas

Exploration of Novel Biosynthetic Pathways for Specific Furanmethanol Isomers

The chemical synthesis of specific furanmethanol isomers can be complex and energetically demanding. A significant future research avenue lies in the exploration and engineering of novel biosynthetic pathways. While native metabolic pathways in microbes have been harnessed for producing various chemicals, the specific enzymatic routes to substituted furanmethanols like 1,5-Dimethyl-2-furanmethanol are not well established. nih.gov Future work will likely focus on identifying and characterizing enzymes, potentially from fungi or bacteria, that can catalyze the formation of the furan (B31954) ring and subsequent functional group modifications with high specificity.

Drawing inspiration from the elucidated biosynthesis of other furanoids, such as the aroma compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), researchers can search for homologous enzymatic cascades. nih.govresearchgate.net The construction of de novo metabolic pathways in genetically tractable microbes like E. coli or yeast represents a powerful strategy. nih.gov This involves assembling genes from various organisms to create a synthetic pathway capable of converting simple sugars or other renewable feedstocks directly into this compound. nih.gov Success in this area would pave the way for sustainable and cost-effective production of specific furanmethanol isomers.

Development of Sustainable Synthetic Routes and Catalytic Systems

The transition towards a bio-based economy necessitates the development of green and sustainable chemical production methods. For this compound, future research will heavily concentrate on creating synthetic routes that utilize renewable feedstocks, such as carbohydrates derived from lignocellulosic biomass. frontiersin.orgmdpi.com A key precursor derivable from biomass is 5-hydroxymethylfurfural (B1680220) (HMF), which can be converted into a variety of furan-based chemicals. nih.govresearchgate.net

A major challenge is the development of highly selective catalytic systems that can control the regioselectivity of reactions to produce specific isomers like this compound, rather than a mixture of products. Research will focus on:

Heterogeneous Catalysts: Designing solid catalysts, including those based on zeolites or supported non-noble metals (e.g., copper, nickel), that offer high activity, selectivity, and stability. frontiersin.orgacs.org Zeolites, with their shape-selective properties, are particularly promising for directing reactions towards specific isomers. acs.org

Homogeneous Catalysis: Exploring novel organometallic complexes that can operate under mild reaction conditions, minimizing energy consumption and byproduct formation.

Biocatalysis: Employing isolated enzymes or whole-cell biocatalysts to perform specific transformation steps with unparalleled selectivity.

The table below summarizes promising catalytic systems being explored for the conversion of biomass-derived furans, which could be adapted for the synthesis of this compound.

| Catalyst Type | Precursor Example | Target Product Example | Key Advantages |

| Noble Metal (e.g., Pt, Pd) | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandimethanol (FDM) | High activity under mild conditions. nih.gov |

| Non-Noble Metal (e.g., Ni, Cu) | HMF | 2,5-Dimethylfuran (B142691) (DMF) | Cost-effective, abundant. |

| Zeolites (e.g., H-ZSM-5) | Furan | Aromatics | Shape selectivity, tunable acidity. acs.orgacs.org |

Advanced Analytical Techniques for Trace-Level Detection in Complex Matrices

As the applications and understanding of this compound grow, so does the need for sensitive and reliable analytical methods to detect and quantify it at trace levels. This is particularly crucial in complex matrices such as food products, biological fluids, and environmental samples. While methods like high-performance liquid chromatography (HPLC) with diode-array detection (DAD) and gas chromatography-mass spectrometry (GC-MS) are established for furan derivatives, future research will aim to push the limits of detection and improve sample throughput. researchgate.netnih.govanalytice.com

Emerging areas of focus include:

Hyphenated Mass Spectrometry Techniques: The development of methods using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) will offer enhanced selectivity and sensitivity.

Solid-Phase Microextraction (SPME): Optimizing SPME fibers and methods for headspace or direct immersion sampling will enable rapid, solvent-free extraction of this compound from various matrices. researchgate.net

Sensor Development: Research into novel chemical sensors or biosensors for real-time monitoring of this compound could be valuable for industrial process control or environmental monitoring.

The following table highlights the performance of current analytical methods for furan derivatives, indicating the benchmarks that future techniques for this compound will need to meet or exceed.

| Analytical Technique | Matrix | Limit of Detection (LOD) | Reference |

| SPE-HPLC-DAD | Apple Cider & Wine | 0.002–0.093 mg/L | nih.gov |

| GC-MS | Customer-specific | ~1 mg/L | analytice.com |

Comprehensive Mechanistic Understanding of Biological Roles beyond Aroma and Antimicrobial Activities

While many furan derivatives are known for their contribution to the aroma and flavor of foods, their biological activities are often not fully understood. For instance, the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has demonstrated broad-spectrum antimicrobial activity and the ability to arrest the cell cycle in Candida albicans. nih.gov

A critical area for future research is to move beyond the characterization of this compound as an aroma compound and to conduct a comprehensive investigation of its biological roles. This includes:

Pharmacological Screening: Systematic screening for various bioactivities, such as antioxidant, anti-inflammatory, or specific enzyme inhibition properties.

Mechanism of Action Studies: Elucidating the molecular mechanisms behind any observed biological effects. This could involve studying its interaction with specific cellular targets, pathways, or its influence on gene expression.

Metabolic Fate: Investigating how this compound is metabolized in biological systems to understand its bioavailability and potential formation of bioactive or toxic metabolites.

Integration of Computational and Experimental Approaches for Predictive Modeling

The integration of computational chemistry with experimental research offers a synergistic approach to accelerate the discovery and development of new applications for this compound. Predictive modeling can significantly reduce the time and resources required for laboratory work.

Future research in this domain will likely involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict molecular properties, reaction mechanisms, and spectroscopic signatures of this compound.

Molecular Docking and Dynamics: Simulating the interaction of this compound with biological targets (e.g., enzymes, receptors) to predict potential bioactivities and guide experimental screening.

Catalyst Design: Computationally screening potential catalyst materials and predicting their performance for the selective synthesis of this compound, thereby guiding the design of more efficient catalytic systems. researchgate.net

QSAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the properties and activities of a range of furanmethanol isomers based on their molecular structure.

Unexplored Applications in Material Science and Bio-Industries

The furan ring is a versatile building block for polymers and materials. Furfuryl alcohol, a related compound, is a primary monomer for producing furan resins used in composites, adhesives, and coatings. atamanchemicals.comwikipedia.org This precedent suggests significant untapped potential for this compound in material science.

Future investigations should explore its use as:

A Monomer for Specialty Polymers: The methyl groups on the furan ring could impart unique properties, such as increased hydrophobicity or altered thermal stability, to polymers derived from it. Its potential in creating novel polyesters, polyamides, or epoxy resins warrants investigation.

A Bio-based Solvent: Furan derivatives like 2-methyltetrahydrofuran (B130290) are gaining traction as green solvents. The properties of this compound as a sustainable solvent should be systematically evaluated.

A Platform Chemical: Exploring its conversion into other valuable chemical intermediates could open up new pathways in the bio-industry, contributing to a more circular and sustainable chemical sector. researchgate.net The synthesis of furan-based diisocyanates for polyurethanes from furan precursors highlights the potential for creating high-value products. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,5-Dimethyl-2-furanmethanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves catalytic hydrogenation of furan precursors or alkylation of furan derivatives. For instance, Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃) can introduce methyl groups to the furan ring. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF) and temperature (room temp vs. reflux) critically affect regioselectivity and yield. Monitoring via TLC or GC-MS is recommended to optimize reaction progress .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns on the furan ring and methanol group. Aromatic protons appear as distinct multiplets (δ 6.2–7.0 ppm), while the hydroxyl proton resonates near δ 2.5–3.5 ppm .

- IR : Strong absorption bands at ~3200–3400 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C=C furan ring) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 140.0837 for C₇H₁₀O₂) .

Q. What role does this compound play in the development of advanced materials?

- Methodological Answer : The compound’s electron-rich furan ring and hydroxyl group enable its use as a monomer in conductive polymers or ligand frameworks for metal-organic materials. For example, coordination with transition metals (e.g., Cu²⁺) enhances catalytic activity in oxidation reactions. Solvothermal synthesis (120°C, DMF solvent) is a standard protocol for such applications .

Advanced Research Questions

Q. How can catalytic systems be optimized for the selective synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C, zeolites) vs. homogeneous systems (e.g., Ru complexes) to balance selectivity and recyclability.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents (e.g., toluene) reduce side reactions.

- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding networks. For example, SHELXL refinement (via Olex2 or similar software) can model disorder in methyl groups or hydroxyl orientations. High-resolution data (≤ 0.8 Å) and low R-factor values (< 5%) ensure reliability .

Q. What strategies address discrepancies in thermodynamic data (e.g., enthalpy of formation) for this compound across studies?

- Methodological Answer :

- Comparative Analysis : Cross-reference experimental data (e.g., combustion calorimetry) with computational predictions (DFT, Gaussian09).

- Error Mitigation : Account for impurities via HPLC purification (>99% purity) and validate measurements using certified reference materials.

- Collaborative Validation : Reproduce results across independent labs to resolve inconsistencies, as seen in Beilstein and NTP datasets .

Q. How can reaction intermediates of this compound in complex mixtures be analyzed?

- Methodological Answer :

- Chromatographic Separation : Use UPLC-PDA/MS with a C18 column (ACN/H₂O gradient) to isolate intermediates.

- Isotopic Labeling : Track reaction pathways using ¹³C-labeled precursors and analyze via NMR or isotope-ratio MS.

- In Situ Spectroscopy : Operando IR or Raman probes monitor real-time intermediate formation during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.